molecular formula C19H18INO4S B12446940 Tert-butyl 1-phenylsulfonyl-3-iodoindole-5 carboxylate

Tert-butyl 1-phenylsulfonyl-3-iodoindole-5 carboxylate

Katalognummer: B12446940
Molekulargewicht: 483.3 g/mol
InChI-Schlüssel: BEONRZYPPCNGHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 1-phenylsulfonyl-3-iodoindole-5 carboxylate is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a phenylsulfonyl group, and an iodo group attached to the indole ring.

Vorbereitungsmethoden

The synthesis of tert-butyl 1-phenylsulfonyl-3-iodoindole-5 carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the tert-butyl, phenylsulfonyl, and iodo groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Tert-butyl 1-phenylsulfonyl-3-iodoindole-5 carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The iodo group in the compound makes it susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, strong acids or bases, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 1-phenylsulfonyl-3-iodoindole-5 carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural products.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways and mechanisms.

    Medicine: Indole derivatives, including this compound, have shown potential in the development of pharmaceuticals due to their biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Wirkmechanismus

The mechanism of action of tert-butyl 1-phenylsulfonyl-3-iodoindole-5 carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The indole core can participate in various biochemical pathways, influencing cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 1-phenylsulfonyl-3-iodoindole-5 carboxylate can be compared with other indole derivatives, such as:

    Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar indole core but different substit

Eigenschaften

Molekularformel

C19H18INO4S

Molekulargewicht

483.3 g/mol

IUPAC-Name

tert-butyl 1-(benzenesulfonyl)-3-iodoindole-5-carboxylate

InChI

InChI=1S/C19H18INO4S/c1-19(2,3)25-18(22)13-9-10-17-15(11-13)16(20)12-21(17)26(23,24)14-7-5-4-6-8-14/h4-12H,1-3H3

InChI-Schlüssel

BEONRZYPPCNGHV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.